molecular formula C18H14O6 B6525102 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoic acid CAS No. 1007684-06-1

4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoic acid

Cat. No.: B6525102
CAS No.: 1007684-06-1
M. Wt: 326.3 g/mol
InChI Key: XGWJEAWRFNRTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoic acid is a coumarin derivative with a molecular structure that includes a benzene ring substituted with a carboxylic acid group and a chromen-4-one moiety. Coumarins are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the Pechmann condensation reaction, which involves the reaction of salicylaldehyde with β-keto esters in the presence of sulfuric acid.

  • Modern Methods: Advanced synthetic routes include the use of microwave-assisted synthesis, which can enhance reaction rates and yields.

Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry is often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, often facilitated by halogenation or nitration.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halogens (e.g., bromine), nitric acid.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of halogenated or nitro derivatives.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It exhibits antimicrobial and antifungal properties, making it useful in biological research. Medicine: Due to its anti-inflammatory properties, it is studied for potential therapeutic applications. Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The compound exerts its effects through the inhibition of specific enzymes and pathways involved in inflammatory responses. It interacts with molecular targets such as cyclooxygenase (COX) enzymes, leading to the suppression of prostaglandin synthesis, which is a key mediator of inflammation.

Comparison with Similar Compounds

  • Coumarin: The parent compound with similar biological activities.

  • Warfarin: A well-known anticoagulant that is also a coumarin derivative.

  • Scopoletin: Another coumarin derivative with antioxidant properties.

Uniqueness: 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoic acid is unique due to its specific substitution pattern, which enhances its biological activity compared to other coumarin derivatives.

Properties

IUPAC Name

4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-10-17(24-12-5-3-11(4-6-12)18(20)21)16(19)14-8-7-13(22-2)9-15(14)23-10/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWJEAWRFNRTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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